N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-12(16)14-8-11-9-17-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQFJCZRSMKICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=COC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline can then be oxidized to the oxazole using commercial manganese dioxide under flow conditions .
Industrial Production Methods
Industrial production of oxazole derivatives often employs continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles, minimizing the risk of blockages and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of the amide group to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, often used in a packed reactor under flow conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Oxidation: Formation of the oxazole ring.
Substitution: Various substituted phenyl derivatives.
Reduction: Corresponding amine derivatives.
Scientific Research Applications
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole Cores
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
- Key Differences :
- The oxazole ring in iCRT3 is substituted with a 4-ethylphenyl group (vs. 2-phenyl in the target compound).
- A sulfanyl-acetamide side chain replaces the propenamide group in N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide.
- Functional Impact: iCRT3 is a Wnt/β-catenin pathway inhibitor that binds β-catenin to block TCF-mediated transcription, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages .
XCT790 ((E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide)
- Key Differences: XCT790 contains a cyano-substituted propenamide and a thiadiazole ring (vs. oxazole in the target compound). The trifluoromethyl and aryl groups enhance lipophilicity and metabolic stability.
- Functional Impact :
Acrylamide Derivatives
N-[(morpholin-4-yl)methyl]prop-2-enamide
- Key Differences :
- Substitution at the methyl position with morpholine (vs. 2-phenyloxazole in the target compound).
- Functional Impact: This derivative serves as a monomer for pH-responsive polymers due to the tertiary amine in morpholine, which enables protonation-dependent solubility changes . The target compound’s aromatic oxazole may reduce solubility but enhance π-π stacking in polymeric matrices.
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Key Differences :
- Replaces oxazole with oxadiazole and thiazole heterocycles.
- Incorporates a sulfanyl linker and substituted phenyl groups.
- Functional Impact :
Comparative Data Table
Biological Activity
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in drug development.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions involving α-haloketones and amides or nitriles under acidic or basic conditions.
- Alkylation : The oxazole ring is then alkylated with appropriate alkyl halides to introduce the desired substituents.
- Amidation : The final step involves reacting the alkylated oxazole with acryloyl chloride in the presence of a base, leading to the formation of the prop-2-enamide group.
Biological Activity
This compound exhibits various biological activities that have been studied extensively:
Antimicrobial Activity
Research indicates that this compound has potential antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. A study found that derivatives of oxazole compounds showed activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that N-[...] may share similar properties due to its structural analogies .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of histone deacetylase (HDAC), which plays a crucial role in cancer progression .
Anti-inflammatory Effects
N-[...] exhibits anti-inflammatory effects by modulating pathways associated with inflammation. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory diseases.
The biological activity of N-[...] is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including HDACs, which are involved in the regulation of gene expression and cellular processes.
- Receptor Modulation : It may also interact with various receptors, leading to altered signaling pathways that affect cell proliferation and survival.
Case Studies
Several studies have highlighted the efficacy of N-[...] in different biological contexts:
- Study on Antimicrobial Activity : A high-throughput screening identified N-[...] as a promising candidate against Mycobacterium tuberculosis, with IC50 values indicating potent activity .
- Cancer Cell Line Studies : In a study involving various cancer cell lines, N-[...] demonstrated significant cytotoxicity, with mechanisms linked to apoptosis induction through HDAC inhibition .
- Inflammation Models : Experimental models have shown that treatment with N-[...] results in reduced levels of inflammatory markers, supporting its role as an anti-inflammatory agent.
Comparative Analysis
To better understand the uniqueness of N-[...] compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-[...] | Antimicrobial, Anticancer, Anti-inflammatory | Enzyme inhibition (HDAC), Receptor modulation |
| 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | Moderate antimicrobial | Unknown |
| Other oxazole derivatives | Varies; some show anticancer activity | Varies |
Q & A
Q. What are the recommended synthetic routes for preparing N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide, and how can reaction efficiency be optimized?
A common approach involves coupling acryloyl chloride with a 2-phenyl-1,3-oxazole-4-methanamine precursor under anhydrous conditions. Key steps include:
- Amide bond formation : Use a Schlenk line for moisture-sensitive reactions, with triethylamine as a base to scavenge HCl byproducts .
- Oxazole ring synthesis : Optimize cyclocondensation of aldehydes and nitriles (e.g., via Huisgen reactions) with catalytic ZnCl₂ to improve yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol for ≥98% purity .
Q. How should researchers validate the structural identity of this compound?
Use a multi-technique approach:
- NMR spectroscopy : Confirm acrylamide protons (δ 5.6–6.4 ppm for CH₂=CH–) and oxazole aromatic protons (δ 7.2–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/n space group with β ≈ 109.9°) for unambiguous confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays (e.g., antiproliferative effects) involving this compound?
Contradictions often arise from assay conditions or cellular models. Mitigate via:
- Dose-response validation : Use 3D cell cultures or patient-derived xenografts to reduce monolayer assay artifacts .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
- Metabolic stability studies : Perform LC-MS/MS to quantify degradation products in serum-containing media .
Q. What computational strategies are effective for predicting the compound’s binding mode to HDAC or kinase targets?
Combine:
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4LX6 for HDACs) to identify key interactions (e.g., oxazole-phenyl π-stacking) .
- Molecular dynamics (MD) simulations : Simulate >100 ns trajectories in explicit solvent (TIP3P water) to assess binding pocket stability .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for acrylamide modifications to guide SAR .
Q. How can researchers address discrepancies in solubility and stability during formulation for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., Cremophor EL:PBS 1:9) or cyclodextrin inclusion complexes (e.g., sulfobutyl ether-β-cyclodextrin) .
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV to track hydrolysis of the acrylamide group .
Experimental Design & Data Analysis
Q. What controls are essential for in vitro toxicity assays to ensure reproducibility?
Include:
- Vehicle controls : DMSO (≤0.1% v/v) to exclude solvent effects .
- Positive controls : Staurosporine (apoptosis inducer) and cisplatin (DNA crosslinker) for cytotoxicity benchmarking .
- Metabolic inhibitors : Co-treat with CYP3A4 inhibitors (e.g., ketoconazole) to assess enzyme-mediated detoxification .
Q. How should researchers statistically analyze dose-dependent inhibitory effects?
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude technical replicates with >20% deviation .
Structural & Mechanistic Insights
Q. What spectroscopic techniques are optimal for studying the compound’s interaction with biomolecules?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KA/KD) to immobilized HDAC isoforms .
- Fluorescence quenching : Titrate with human serum albumin (HSA) and calculate Stern-Volmer constants to assess binding affinity .
Q. How can crystallographic data inform the design of analogs with improved potency?
Analyze:
- Hydrogen-bond networks : Identify critical interactions (e.g., acrylamide carbonyl with Arg39 in HDAC1) for bioisostere replacement .
- Solvent-accessible surfaces : Modify hydrophobic moieties (e.g., 2-phenyl substitution) to enhance target engagement .
Contradiction Resolution in Published Data
Q. How to reconcile conflicting reports on the compound’s role in oxidative stress pathways?
- ROS quantification : Use CellROX Green (flow cytometry) and compare across cell lines (e.g., HEK293 vs. HepG2) .
- Antioxidant co-treatment : Add N-acetylcysteine (5 mM) to determine if effects are ROS-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
